1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile

Lipophilicity Drug-likeness ADME prediction

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (CAS 2098103-39-8) is a heterocyclic small-molecule building block belonging to the 1-difluoromethyl-3-(hetero)aryl-1H-pyrazole-5-carbonitrile class. It features a pyrazole core substituted with a metabolically stabilizing difluoromethyl group at N1, a pyridin-4-yl ring at C3, and a carbonitrile group at C5.

Molecular Formula C10H6F2N4
Molecular Weight 220.18 g/mol
CAS No. 2098103-39-8
Cat. No. B1483119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
CAS2098103-39-8
Molecular FormulaC10H6F2N4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NN(C(=C2)C#N)C(F)F
InChIInChI=1S/C10H6F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H
InChIKeyMKJDWZUEWQYKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (CAS 2098103-39-8): Core Pyrazole Building Block for Kinase-Targeted Library Synthesis


1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile (CAS 2098103-39-8) is a heterocyclic small-molecule building block belonging to the 1-difluoromethyl-3-(hetero)aryl-1H-pyrazole-5-carbonitrile class. It features a pyrazole core substituted with a metabolically stabilizing difluoromethyl group at N1, a pyridin-4-yl ring at C3, and a carbonitrile group at C5 [1]. The compound is structurally related to scaffolds employed in kinase inhibitor discovery programs, notably as hinge-binding motifs where the pyridyl nitrogen and carbonitrile group participate in critical hydrogen bond interactions [2]. Its computed physicochemical profile—XLogP3 of 1.7, TPSA of 54.5 Ų, five hydrogen bond acceptors, and zero hydrogen bond donors—situates it in a desirable property space for probe and lead optimization campaigns [1].

Why 1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile Cannot Be Replaced by Generic Pyrazole-5-carbonitrile Analogs


The 1-difluoromethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile scaffold integrates three structural features whose simultaneous presence cannot be replicated by simple substitution with close analogs. First, the N1-difluoromethyl group is essential for blocking oxidative N-dealkylation, a primary metabolic soft spot in N-alkyl pyrazoles; replacing it with an N-H (CAS 911465-41-3, XLogP3 = 0.9, TPSA = 65.4 Ų, HBD = 1) or N-ethyl (CAS 2098050-97-4, XLogP3 = 1.2, TPSA = 54.5 Ų, HBA = 3) group produces divergent lipophilicity, hydrogen-bonding capacity, and metabolic profiles [1][2]. Second, the pyridin-4-yl ring at C3 provides a specific H-bond acceptor geometry (para-nitrogen) that is structurally distinct from pyrazin-2-yl (CAS 2098104-44-8, XLogP3 = 0.7, TPSA = 67.4 Ų, HBA = 6) or phenyl (CAS 2098105-49-6, XLogP3 = 2.8, TPSA = 41.6 Ų, HBA = 4) analogs, directly impacting target engagement topology [1][3]. Third, the C5 carbonitrile serves both as a synthetic diversification handle and as a pharmacophoric element; altering its position or replacing it with a less electron-withdrawing group would alter both reactivity and binding properties. Procurement of a generic analog therefore introduces a different and unvalidated chemical entity, invalidating structure-activity relationship assumptions built on this specific scaffold [2].

Quantitative Differentiation Evidence for 1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile vs. Closest Analogs


Lipophilicity Balancing: XLogP3 1.7 Achieves Intermediate Lipophilicity vs. Pyrazine (0.7) and Phenyl (2.8) Analogs

The target compound exhibits a computed XLogP3 of 1.7, falling between the more hydrophilic pyrazin-2-yl analog (XLogP3 = 0.7) and the more lipophilic phenyl analog (XLogP3 = 2.8) [1]. This intermediate lipophilicity is within the optimal range for oral drug candidates (typically XLogP 1–3), whereas the pyrazine analog may suffer from poor membrane permeability and the phenyl analog from higher non-specific protein binding and reduced solubility [2]. The N1-difluoromethyl group contributes approximately +0.5 to +0.8 log units of lipophilicity compared to the N-H analog (XLogP3 = 0.9) without introducing a hydrogen bond donor [1].

Lipophilicity Drug-likeness ADME prediction

Hydrogen Bond Acceptor Profile: 5 HBA Provides Specific Kinase Hinge-Binding Geometry Distinct from 6 HBA Pyrazine Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites (pyridyl N, pyrazole N1, pyrazole N2, nitrile N, and difluoromethyl F atoms), compared to 6 HBA for the pyrazin-2-yl analog and 4 HBA for the phenyl analog [1]. In kinase inhibitor design, the pyrazole-5-carbonitrile scaffold typically engages the hinge region via a bidentate donor–acceptor motif; the additional pyrazine nitrogen in the pyrazine analog introduces an extra HBA that can redirect binding away from the intended hinge residues, potentially reducing kinase selectivity [2]. The phenyl analog, with only 4 HBA and no heteroaryl nitrogen, lacks the HBA geometry required for hinge binding entirely, rendering it unsuitable as a kinase hinge-binding fragment [1].

Hydrogen bonding Kinase hinge binder Molecular recognition

Topological Polar Surface Area (TPSA): 54.5 Ų Optimal for Blood-Brain Barrier Penetration vs. Higher TPSA Analogs

The target compound exhibits a computed TPSA of 54.5 Ų, which falls near the optimal threshold for CNS penetration (TPSA < 60–70 Ų is generally favorable for BBB crossing) [1][2]. In contrast, the pyrazin-2-yl analog has a significantly higher TPSA of 67.4 Ų, and the N-H analog has a TPSA of 65.4 Ų, both exceeding the CNS-favorable threshold [1]. The phenyl analog has a lower TPSA of 41.6 Ų but lacks the heteroaryl H-bonding functionality required for many CNS target engagements. The N-ethyl analog shares an identical TPSA of 54.5 Ų but has only 3 HBA and lacks the metabolic stability of the difluoromethyl group [1].

CNS drug discovery Blood-brain barrier Oral bioavailability

N1-Difluoromethyl Group Confers Metabolic Stability: Absence of HBD vs. N-H Analog (HBD = 1)

The target compound contains zero hydrogen bond donors (HBD = 0), a critical differentiation from the N-H analog (CAS 911465-41-3, HBD = 1) [1]. The N1-H in the des-difluoromethyl analog is susceptible to Phase I oxidative metabolism (N-hydroxylation) and Phase II conjugation (glucuronidation), which can drastically reduce metabolic half-life. The difluoromethyl group is a well-validated bioisostere that blocks this metabolic soft spot while preserving the electron-withdrawing character of the substituent [2]. The N-ethyl analog (CAS 2098050-97-4) also lacks an HBD but is subject to CYP450-mediated N-dealkylation, generating the N-H metabolite in vivo; the difluoromethyl group is resistant to such oxidative cleavage [2].

Metabolic stability Oxidative metabolism Half-life optimization

Commercial Purity Benchmarking: 98% Purity (Leyan) with 2D-NMR and HPLC QC Documentation

The target compound is commercially available at 98% purity from Leyan (Product No. 2275529), supported by batch-specific QC documentation including NMR, HPLC, and GC . By comparison, the generic 95%-purity grade commonly offered for the N-H analog (CAS 911465-41-3) and N-ethyl analog (CAS 2098050-97-4) from various suppliers lacks the same level of documented batch-to-batch consistency . The pyrazin-2-yl analog is also listed at 98% purity (Leyan Product No. 2275974), but as established above, its physicochemical profile diverges substantially from the target .

Chemical procurement Quality control Building block validation

Synthetic Versatility: C5 Carbonitrile Enables Orthogonal Diversification to Carboxylic Acid, Amide, and Tetrazole Derivatives Absent at C3 Position

The C5 carbonitrile group of the target compound serves as a versatile synthetic handle for generating a library of derivatives: hydrolysis yields the corresponding carboxylic acid (CAS 2098103-10-5), reduction yields the aminomethyl analog (CAS 2098103-70-7), and cycloaddition with azides yields tetrazole bioisosteres [1][2]. The N-H analog (CAS 911465-41-3) shares this diversification potential but lacks the metabolic stability of the difluoromethyl group, meaning any derivatives synthesized from it would carry forward a metabolic liability. The N-ethyl analog (CAS 2098050-97-4) also retains the carbonitrile but is subject to N-dealkylation, complicating biological interpretation of derivative SAR [1]. The target compound uniquely combines synthetic versatility at C5 with a metabolically robust N1 substituent and a hinge-binding pyridin-4-yl group at C3 [2].

Synthetic diversification Click chemistry Bioisostere generation

Recommended Application Scenarios for 1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile Based on Quantitative Evidence


Kinase-Focused Fragment Library and Hinge-Binder Design

The target compound's 5-HBA profile and pyridin-4-yl geometry make it a preferred hinge-binding fragment for kinase inhibitor discovery, where the pyridyl nitrogen and C5 carbonitrile can engage the kinase hinge region via a bidentate hydrogen bond network [1]. The balanced XLogP3 of 1.7 ensures adequate membrane permeability for cell-based kinase assays, while the N1-difluoromethyl group provides the metabolic stability required for progression to in vivo target engagement studies [2]. Compared to the pyrazin-2-yl analog (XLogP3 = 0.7, TPSA = 67.4 Ų), the target is less likely to suffer from poor cellular permeability or efflux liability [1].

CNS-Penetrant Probe Development

With a TPSA of 54.5 Ų—well within the CNS-favorable range (<60–70 Ų)—and zero hydrogen bond donors, the target compound is an advantageous starting point for CNS-targeted programs requiring blood-brain barrier penetration [1]. The N-ethyl analog shares the same TPSA but introduces a metabolic N-dealkylation liability, while the N-H analog (TPSA = 65.4 Ų, HBD = 1) is disfavored for CNS penetration [2]. The pyridin-4-yl group additionally enables engagement of CNS targets such as metabotropic glutamate receptors, adenosine receptors, or tropomyosin receptor kinases that recognize pyridine-containing ligands [2].

Parallel Library Synthesis via C5 Carbonitrile Diversification

The C5 carbonitrile of the target compound is a robust diversification point, enabling parallel synthesis of carboxylic acid, amide, amine, and tetrazole derivatives [1]. This versatility, combined with the metabolically stable N1-difluoromethyl group and kinase-appropriate C3 pyridin-4-yl group, makes the compound an ideal core scaffold for generating focused screening libraries. Three downstream derivatives are already commercially cataloged (CAS 2098103-10-5, 2098103-70-7, 2098065-57-5), providing validated synthetic entry points [1]. Procuring the parent scaffold ensures that all derived analogs inherit consistent physicochemical and metabolic properties.

Metabolic Stability-Driven Lead Optimization Campaigns

For programs where oxidative metabolism at the N1 position has been identified as a liability in lead compounds (e.g., N-alkyl or N-H pyrazoles), the N1-difluoromethyl group of the target compound offers a pre-validated solution [1]. The difluoromethyl group functions as a metabolically inert isostere that maintains the electron-withdrawing character of the N-substituent while blocking CYP450-mediated oxidation [2]. This property makes the target compound a strategic procurement choice for medicinal chemistry teams seeking to address metabolic soft spots without redesigning the core scaffold [2].

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